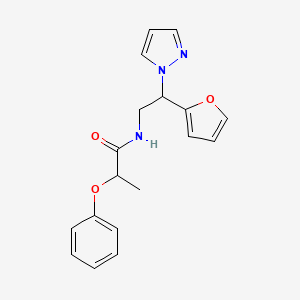
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is a compound of interest due to its potential biological activities, particularly in fields such as pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Formula
The molecular formula of this compound is C18H20N4O3.
Structural Characteristics
The compound features:
- A furan ring.
- A pyrazole moiety.
- An ethyl linker.
- A phenoxy group.
This unique structure suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi, demonstrating their potential as antimicrobial agents .
Antioxidant Properties
Antioxidant activity is another area of interest. Compounds containing furan and pyrazole rings have been evaluated for their ability to scavenge free radicals. The DPPH assay is commonly used to assess this activity, where higher inhibition percentages indicate stronger antioxidant properties .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented. Pyrazole derivatives have shown promise in reducing inflammation markers in vitro and in vivo, suggesting that this compound may also exhibit similar effects .
Case Studies
- Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for their antimicrobial and antioxidant activities. The results indicated that certain modifications to the pyrazole ring enhanced biological activity significantly .
- Furan-containing Compounds : Research focused on furan derivatives highlighted their potential in treating oxidative stress-related diseases due to their strong antioxidant properties .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the furan and pyrazole rings via cyclization reactions.
- Coupling reactions to attach the phenoxy group.
- Amide bond formation to yield the final compound.
Optimizing reaction conditions such as temperature, solvent choice, and catalyst use can enhance yields and purity.
Table 1: Summary of Biological Activities
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14(24-15-7-3-2-4-8-15)18(22)19-13-16(17-9-5-12-23-17)21-11-6-10-20-21/h2-12,14,16H,13H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFHTAIVXMSINI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CO1)N2C=CC=N2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














